N-(3-Bromopyridin-4-yl)nitramide
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Overview
Description
N-(3-Bromopyridin-4-yl)nitramide is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.008 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Bromopyridin-4-yl)nitramide can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromopyridine with nitramide under specific conditions. The reaction typically requires a solvent such as toluene and may involve catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction . The reaction conditions are generally mild and metal-free, making the process more environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromopyridin-4-yl)nitramide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitramide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild, and the use of metal-free catalysts is preferred to minimize environmental impact .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the nitramide group.
Scientific Research Applications
N-(3-Bromopyridin-4-yl)nitramide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development and disease treatment.
Mechanism of Action
The mechanism of action of N-(3-Bromopyridin-4-yl)nitramide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitramide groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-nitraminopyridine
- 4-Nitramino-3-bromopyridine
- 3-Brom-4-nitramino-pyridin
Uniqueness
N-(3-Bromopyridin-4-yl)nitramide is unique due to its specific combination of bromine and nitramide groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(3-bromopyridin-4-yl)nitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-3-7-2-1-5(4)8-9(10)11/h1-3H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBQXXLWKPMGBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743607 |
Source
|
Record name | N-(3-Bromopyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15367-14-3 |
Source
|
Record name | N-(3-Bromopyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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